molecular formula C8H5ClN2O2 B091720 6-Chloroquinoxaline-2,3-diol CAS No. 169-14-2

6-Chloroquinoxaline-2,3-diol

Cat. No. B091720
CAS RN: 169-14-2
M. Wt: 196.59 g/mol
InChI Key: RNOLFZACEWWIHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of quinoxaline derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of 3-chloro-2-(cyanomethylene)-1,2-dihydroquinoxalines involves the reaction of 2,3-dichloroquinoxaline with malononitrile and ethyl cyanoacetate . Another example is the synthesis of N-acyl-N'-dichloroacetyl-6,7-dichloro-1,2,3,4-tetrahydroquinoxalines, which is achieved through a two-step sequence starting from 6,7-dichloro-1,2,3,4-tetrahydroquinoxaline and dichloroacetyl chloride . These methods highlight the reactivity of chloro-substituted quinoxalines and their potential to undergo further functionalization.

Molecular Structure Analysis

The molecular structure of chloroquinoxaline derivatives is often elucidated using spectroscopic techniques such as FT-IR, NMR, and Mass spectrometry, as well as X-ray crystallography . For example, the crystal structure of methyl 2,6-dichloro-4-phenylquinoline-3-carboxylate (MDCPQC) was determined, revealing stabilizing interactions such as C-H…π and π-π interactions, as well as Chlorine-Chlorine short intermolecular contacts . These structural analyses are crucial for understanding the three-dimensional arrangement of atoms in the molecule and their potential interactions with biological targets.

Chemical Reactions Analysis

Chloroquinoxaline derivatives can participate in various chemical reactions. For instance, 2,3-dichloroquinoxaline derivatives have been used to synthesize a variety of compounds, including 3-chloro-2-(cyanomethylene)-1,2-dihydroquinoxalines and s-triazolo[3,4-a]quinoxalines . These reactions often involve nucleophilic displacement and can be influenced by reaction conditions such as temperature. The reactivity of these compounds is an important consideration for their potential use in chemical synthesis and drug design.

Physical and Chemical Properties Analysis

The physical and chemical properties of chloroquinoxaline derivatives are influenced by their molecular structure. For example, the presence of chlorine atoms can affect the electron distribution within the molecule, which in turn can influence properties such as solubility, melting point, and reactivity . The antioxidant activity of some chloroquinoline derivatives has been evaluated, showing good inhibition percentages compared to ascorbic acid . These properties are essential for the practical application of these compounds in various fields, including pharmaceuticals.

Scientific Research Applications

  • Use as Fluorescent Whiteners : 6-Chloroquinoxaline-2,3-diol derivatives have been evaluated for their potential as disperse dyes and fluorescent whiteners for polyester fibers, demonstrating their utility in textile and material sciences (Rangnekar & Tagdiwala, 1986).

  • Antiviral Research : While not directly about 6-Chloroquinoxaline-2,3-diol, related research on chloroquine highlights the potential of quinoxaline derivatives in antiviral treatments, such as those for COVID-19 (Touret & de Lamballerie, 2020).

  • Anti-Inflammatory and Analgesic Agents : Compounds synthesized from derivatives of 6-Chloroquinoxaline-2,3-diol have shown promising anti-inflammatory and analgesic activities, indicating their potential in pharmaceutical applications (Abu‐Hashem, Gouda, & Badria, 2010).

  • Diuretic Properties in Pharmacology : Research into allo- and isoalloxazine, related to 6-Chloroquinoxaline-2,3-diol, has explored its potential diuretic properties, contributing to the understanding of its pharmacological applications (Berezovskii, Glebova, Fedorova, & Aksel'rod, 1967).

  • Antibacterial and Anticancer Activity : Derivatives of 6-Chloroquinoxaline-2,3-diol have been synthesized and found to be active against various bacterial and cancer strains, suggesting their utility in developing new therapeutic agents (Podila & Omprakash, 2020).

  • Serotoninmimetic Activity : Certain quinoxaline derivatives, including those related to 6-Chloroquinoxaline-2,3-diol, have been reported to exhibit serotonin reuptake blocking and serotoninmimetic activities, indicating their potential in neurological and psychiatric applications (Lumma, Hartman, Saari, Engelhardt, Lotti, & Stone, 1981).

  • Antimicrobial Activity : Synthesized 6-Chloroquinoxaline-2,3-diol derivatives have shown significant antibacterial and antifungal activities, making them candidates for antimicrobial drug development (El-Atawy, Hamed, Alhadi, & Omar, 2019).

Safety And Hazards

6-Chloroquinoxaline-2,3-diol may cause skin irritation and may be harmful if absorbed through the skin. Ingestion may cause irritation of the digestive tract and may be harmful if swallowed. Inhalation causes respiratory tract irritation and may be harmful if inhaled .

properties

IUPAC Name

6-chloro-1,4-dihydroquinoxaline-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O2/c9-4-1-2-5-6(3-4)11-8(13)7(12)10-5/h1-3H,(H,10,12)(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNOLFZACEWWIHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)NC(=O)C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8064436
Record name 2,3-Quinoxalinedione, 6-chloro-1,4-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8064436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloroquinoxaline-2,3-diol

CAS RN

6639-79-8
Record name 6-Chloro-1,4-dihydro-2,3-quinoxalinedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6639-79-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6,7-Dichloroquinoxaline-2,3-dione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006639798
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6639-79-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48940
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,3-Quinoxalinedione, 6-chloro-1,4-dihydro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2,3-Quinoxalinedione, 6-chloro-1,4-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8064436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-chloro-1,4-dihydroquinoxaline-2,3-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.026.953
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Chloroquinoxaline-2,3-diol
Reactant of Route 2
Reactant of Route 2
6-Chloroquinoxaline-2,3-diol
Reactant of Route 3
Reactant of Route 3
6-Chloroquinoxaline-2,3-diol
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
6-Chloroquinoxaline-2,3-diol
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
6-Chloroquinoxaline-2,3-diol
Reactant of Route 6
Reactant of Route 6
6-Chloroquinoxaline-2,3-diol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.